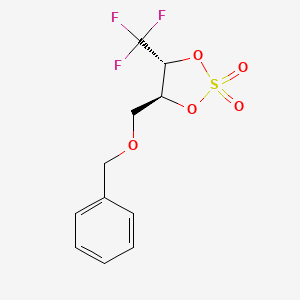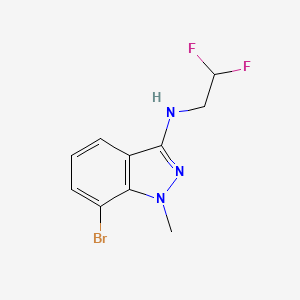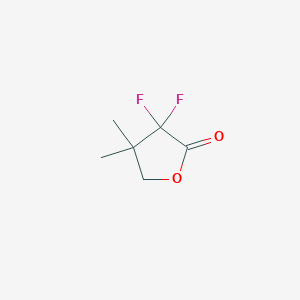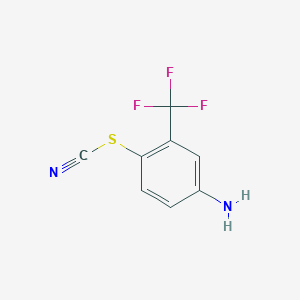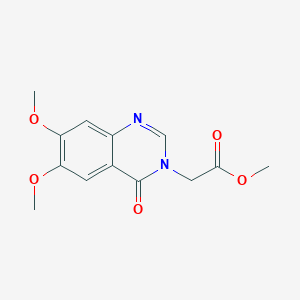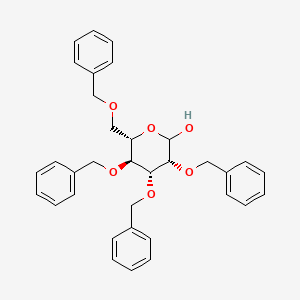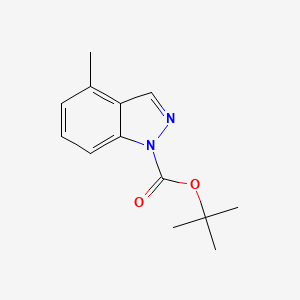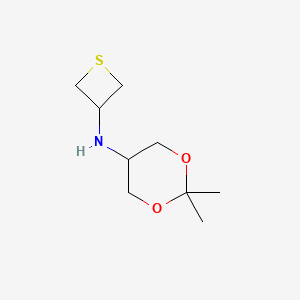
2,2-Dimethyl-N-(thietan-3-yl)-1,3-dioxan-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-N-(thietan-3-yl)-1,3-dioxan-5-amine is a synthetic organic compound Its structure includes a dioxane ring, a thietane ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-(thietan-3-yl)-1,3-dioxan-5-amine typically involves multi-step organic reactions. One possible route could involve the formation of the dioxane ring followed by the introduction of the thietane ring and finally the amine group. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized for each step to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for cost-effectiveness and efficiency. This might involve continuous flow reactions, use of cheaper reagents, and recycling of solvents. The process would also need to comply with environmental and safety regulations.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-(thietan-3-yl)-1,3-dioxan-5-amine can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxyl or carbonyl derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used in medicine, it might interact with specific enzymes or receptors in the body. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxan-5-amine: Lacks the thietane ring.
N-(thietan-3-yl)-1,3-dioxan-5-amine: Lacks the dimethyl groups.
2,2-Dimethyl-N-(thietan-3-yl)-1,3-dioxane: Lacks the amine group.
Uniqueness
2,2-Dimethyl-N-(thietan-3-yl)-1,3-dioxan-5-amine is unique due to the combination of the dioxane and thietane rings along with the amine group. This unique structure could confer specific chemical reactivity and biological activity not seen in similar compounds.
Properties
Molecular Formula |
C9H17NO2S |
|---|---|
Molecular Weight |
203.30 g/mol |
IUPAC Name |
2,2-dimethyl-N-(thietan-3-yl)-1,3-dioxan-5-amine |
InChI |
InChI=1S/C9H17NO2S/c1-9(2)11-3-7(4-12-9)10-8-5-13-6-8/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
JGCNMLKHRYIBSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(CO1)NC2CSC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


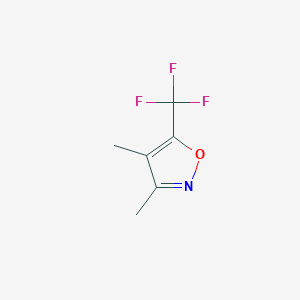
![Bis[2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl] hydrogen phosphate](/img/structure/B12846723.png)
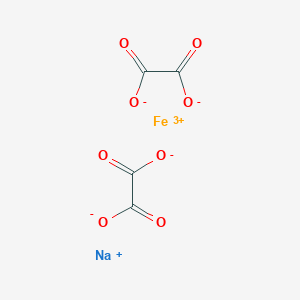
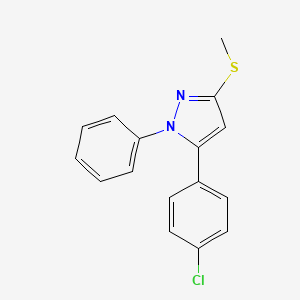
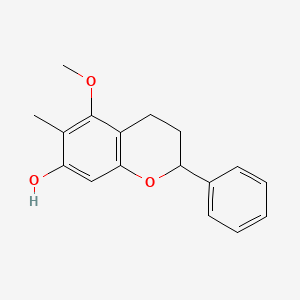
![(1R,5S)-8-tert-Butyl 2-ethyl 3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B12846747.png)
